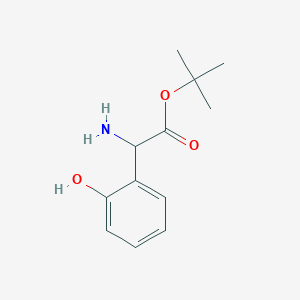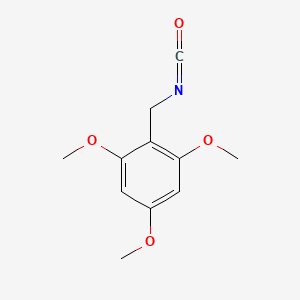
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(Chloromethyl)-1,3,5-trimethoxybenzene with sodium cyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-nitrogen bonds.
Polymerization Reactions: The isocyanate group can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Diols/Polyols: React with the isocyanate group to form polyurethanes, often in the presence of a catalyst and under controlled temperature conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with diols or polyols.
科学研究应用
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the methoxy groups on the benzene ring.
2-(Isocyanatomethyl)-1,3,5-trimethylbenzene: Similar but with methyl groups instead of methoxy groups.
Methyl Isocyanate: A simpler isocyanate compound with a single methyl group.
Uniqueness
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and solubility. These methoxy groups can also participate in additional chemical reactions, providing further functionalization opportunities.
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-(isocyanatomethyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5H,6H2,1-3H3 |
InChI 键 |
PNINWVUUMSEJFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)CN=C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
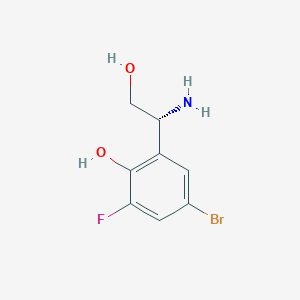
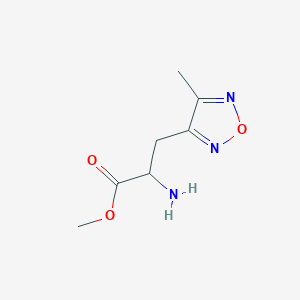
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
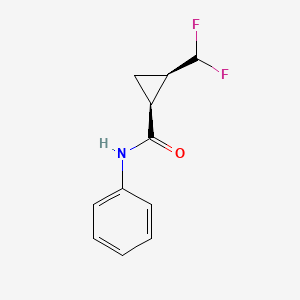
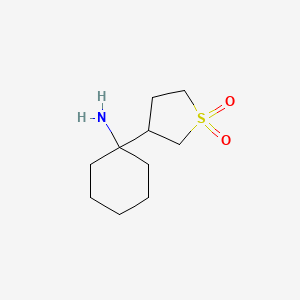
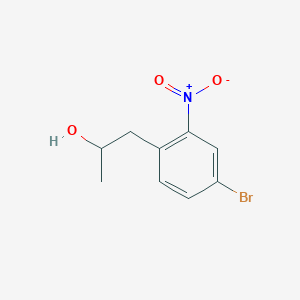
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)

![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)

